An In-depth Technical Guide to 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid: Structure, Synthesis, and Physicochemical Characterization
An In-depth Technical Guide to 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid: Structure, Synthesis, and Physicochemical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Cyclobutanes
In the realm of modern drug discovery, the strategic incorporation of fluorine atoms and strained ring systems, such as cyclobutane, has become a cornerstone of molecular design.[1] The cyclobutane motif offers a rigid scaffold that can effectively orient substituents in three-dimensional space, often leading to enhanced binding affinity and selectivity for biological targets.[1][2] Concurrently, the introduction of fluorine can profoundly modulate a molecule's metabolic stability, lipophilicity, and pKa, thereby improving its pharmacokinetic and pharmacodynamic profile.[3][4]
3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid emerges as a particularly interesting building block by combining these desirable features. The presence of the fluoroethyl group introduces a metabolically stable aliphatic chain with a polar C-F bond, while the carboxylic acid functionality provides a versatile handle for further chemical modifications, such as amide bond formation. This unique combination makes it a valuable synthon for the generation of novel chemical entities with tailored properties.
Chemical Structure and SMILES Notation
The chemical structure of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid is characterized by a central cyclobutane ring substituted at the 1-position with a carboxylic acid group and at the 3-position with a 2-fluoroethyl group.
Key Structural Features:
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Cyclobutane Core: A four-membered carbocyclic ring that imparts conformational rigidity.
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Carboxylic Acid Group: A versatile functional group for derivatization.
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2-Fluoroethyl Side Chain: An ethyl group with a terminal fluorine atom, which influences the molecule's electronic and metabolic properties.
The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is O=C(O)C1CC(CCF)C1 .
A positional isomer, 1-(2-fluoroethyl)cyclobutane-1-carboxylic acid, has been documented and possesses the SMILES notation C1CC(C1)(CCF)C(=O)O.[5] It is crucial for researchers to distinguish between these isomers as their distinct substitution patterns will lead to different chemical and biological properties.
Proposed Synthetic Pathway
Proposed Synthetic Scheme:
A proposed synthetic pathway for 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid.
Experimental Protocol:
Step 1: Horner-Wadsworth-Emmons olefination and reduction
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To a solution of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.1 eq.) dropwise.
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Stir the resulting ylide solution at room temperature for 30 minutes.
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Add a solution of diethyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 eq.) in THF.
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Allow the reaction to proceed at room temperature for 12-16 hours.
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Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product is then dissolved in ethanol and subjected to hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere (50 psi) until the reaction is complete (monitored by TLC or GC-MS).
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Filter the catalyst and concentrate the solvent to yield diethyl 3-(2-hydroxyethyl)cyclobutane-1,1-dicarboxylate.
Causality behind Experimental Choices: The Horner-Wadsworth-Emmons reaction is a reliable method for forming carbon-carbon double bonds from ketones. The subsequent hydrogenation provides the desired saturated ethyl chain.
Step 2: Deoxofluorination
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Dissolve diethyl 3-(2-hydroxyethyl)cyclobutane-1,1-dicarboxylate (1.0 eq.) in anhydrous dichloromethane (DCM).
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Cool the solution to -78 °C and add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or a safer alternative like XtalFluor® (1.2 eq.) dropwise.
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Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
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Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford diethyl 3-(2-fluoroethyl)cyclobutane-1,1-dicarboxylate.
Causality behind Experimental Choices: Deoxofluorination is a standard method for converting primary alcohols to the corresponding fluoroalkanes. The choice of fluorinating agent can be critical for safety and yield on a larger scale.
Step 3: Hydrolysis
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Dissolve the diethyl ester (1.0 eq.) in a mixture of ethanol and water.
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Add sodium hydroxide (2.5 eq.) and heat the mixture to reflux for 4-6 hours.
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Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 1-2.
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Extract the dicarboxylic acid product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-(2-fluoroethyl)cyclobutane-1,1-dicarboxylic acid.
Causality behind Experimental Choices: Basic hydrolysis is a standard and efficient method for the saponification of esters to their corresponding carboxylic acids.
Step 4: Decarboxylation
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Heat the crude 3-(2-fluoroethyl)cyclobutane-1,1-dicarboxylic acid at a temperature of 150-180 °C until the evolution of carbon dioxide ceases.
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The resulting crude product can be purified by vacuum distillation or recrystallization to yield the final product, 3-(2-fluoroethyl)cyclobutane-1-carboxylic acid.
Causality behind Experimental Choices: Thermal decarboxylation of malonic acid derivatives is a classic and effective method for the synthesis of monosubstituted carboxylic acids.
Physicochemical Properties and Characterization
While experimental data for 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid is not available, its physicochemical properties can be predicted based on the known properties of similar fluorinated cyclobutane carboxylic acids.[9][10]
| Property | Predicted Value/Range | Rationale and Supporting Evidence |
| Molecular Weight | 146.15 g/mol | Calculated from the molecular formula C7H11FO2. |
| pKa | 4.0 - 4.5 | The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the carboxylic acid compared to the non-fluorinated analog (cyclobutanecarboxylic acid, pKa ~4.8). The effect is attenuated by the ethyl spacer. Studies on α-fluoroalkyl cyclobutane carboxylic acids have shown a significant decrease in pKa.[9][10] |
| LogP | 1.0 - 1.5 | The introduction of a fluorine atom generally increases lipophilicity compared to a hydroxyl group but is less lipophilic than a methyl group. The overall LogP is expected to be in a range suitable for drug-like molecules. |
| Boiling Point | ~200-220 °C | Expected to be slightly higher than cyclobutanecarboxylic acid (~195 °C) due to the increased molecular weight and polarity.[11] |
Analytical Characterization:
The successful synthesis and purity of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid would be confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR will show characteristic signals for the cyclobutane ring protons, the diastereotopic protons of the CH2F group (a triplet of doublets), and the protons of the adjacent CH2 group.
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¹³C NMR will display distinct peaks for the carbonyl carbon, the carbons of the cyclobutane ring, and the carbons of the fluoroethyl side chain, with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant.
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¹⁹F NMR will exhibit a triplet corresponding to the single fluorine atom, confirming its presence and coupling to the adjacent methylene protons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact mass of the molecular ion, thereby verifying the elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum will show a broad O-H stretch characteristic of the carboxylic acid, a sharp C=O stretch around 1700 cm⁻¹, and a C-F stretch in the region of 1000-1100 cm⁻¹.
Conclusion and Future Outlook
3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid represents a valuable and currently underexplored building block for medicinal chemistry and materials science. Its unique combination of a rigid cyclobutane core, a versatile carboxylic acid handle, and a metabolically robust fluoroethyl side chain makes it an attractive starting material for the synthesis of novel bioactive molecules and functional materials. The proposed synthetic route offers a practical and scalable approach to access this compound, paving the way for its broader investigation and application in various research and development endeavors. Future work should focus on the experimental validation of the proposed synthesis and a thorough characterization of the compound's physicochemical and biological properties.
References
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ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Available at: [Link]
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Morin, M. D., et al. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry, 63(24), 15847-15863. Available at: [Link]
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PubChem. 1-(2-fluoroethyl)cyclobutane-1-carboxylic acid. Available at: [Link]
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Demchuk, O. P., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. Available at: [Link]
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ACS Publications. Two Scalable Syntheses of 3‑(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development 2021, 25, 1, 82–88. Available at: [Link]
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Bohrium. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Available at: [Link]
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PubChem. 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid. Available at: [Link]
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ResearchGate. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Available at: [Link]
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PubChem. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. Available at: [Link]
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Georganics. Cyclobutanecarboxylic acid - general description. Available at: [Link]
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Eastfine. The Geometric Advantage: A 2026 Industrial Analysis of Cyclobutanecarboxylic Acid (CAS No. 3721-95-7). Available at: [Link]
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ChemRxiv. Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. Available at: [Link]
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